Humulene

Vue d'ensemble

Description

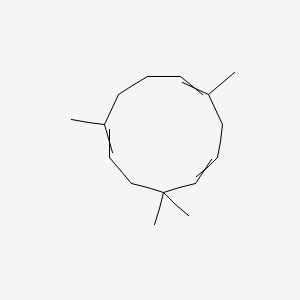

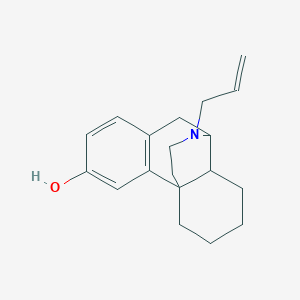

Il est caractérisé par un cycle à 11 atomes et se compose de trois unités d’isoprène contenant trois doubles liaisons carbone-carbone non conjuguées . Le humulène se retrouve principalement dans les huiles essentielles de diverses plantes, notamment le houblon (Humulus lupulus), le clou de girofle, le basilic et le cannabis . Il est connu pour son arôme terreux et boisé distinct et contribue de manière significative aux profils de parfum de ces plantes .

Mécanisme D'action

Le humulène exerce ses effets par le biais de diverses cibles et voies moléculaires :

Action anti-inflammatoire :

- Inhibe la libération de cytokines pro-inflammatoires telles que l’interleukine-6 (IL-6) dans les macrophages induits par le lipopolysaccharide .

- Réduit l’inflammation en modulant l’activité du facteur nucléaire kappa B (NF-κB) et d’autres voies de signalisation .

Action antimicrobienne :

- Perturbe l’intégrité de la membrane cellulaire des bactéries et des champignons, ce qui entraîne la mort cellulaire .

Action antitumorale :

Analyse Biochimique

Biochemical Properties

Humulene plays a crucial role in biochemical reactions, particularly in the biosynthesis of other terpenes. It is synthesized from farnesyl diphosphate (FPP) through the action of sesquiterpene synthase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its oxidation and further transformation into other bioactive compounds. These interactions are essential for the production of this compound epoxides, which contribute to the characteristic aroma of hops and other plants .

Cellular Effects

This compound exhibits several effects on different cell types and cellular processes. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For instance, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . Additionally, this compound can modulate the expression of genes involved in oxidative stress and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have indicated that this compound can maintain its anti-inflammatory and anticancer effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to reduce inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The primary pathway for this compound synthesis involves the conversion of farnesyl diphosphate (FPP) to this compound through the action of sesquiterpene synthase enzymes . Additionally, this compound can be further metabolized by cytochrome P450 enzymes to produce various oxidized derivatives, such as this compound epoxides . These metabolic transformations are crucial for the biological activity and stability of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . This compound may also interact with specific transporters and binding proteins that facilitate its movement within cells . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of other terpenes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals . These localization mechanisms ensure that this compound is available at the sites where it exerts its biological effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le humulène est dérivé du diphosphate de farnésyle (FPP) par l’action catalytique des enzymes de synthèse des sesquiterpènes . D’autres méthodes de synthèse comprennent la fermeture de liaisons carbone-carbone dans les macrocycles et les réactions de couplage carbonyl catalysées au titane .

Méthodes de production industrielle : La production industrielle de humulène peut être obtenue par extraction végétale, synthèse chimique et procédés biotechnologiques. Les progrès récents en biologie synthétique ont permis la production hétérologue du humulène dans des micro-organismes tels que Yarrowia lipolytica et Candida tropicalis . Ces méthodes impliquent le génie métabolique pour surexprimer toute la voie de synthèse du humulène et optimiser les conditions de fermentation afin d’obtenir des rendements élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le humulène subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Une réaction notable est l’ozonolyse, où le humulène réagit avec l’ozone pour former des ozonides . Ces ozonides peuvent ensuite subir des réactions d’ouverture de cycle pour produire des intermédiaires de Criegee sesquiterpéniques .

Réactifs et conditions communs :

Oxydation : L’ozone est couramment utilisé comme réactif pour l’oxydation du humulène.

Réduction : L’hydrogénation peut être utilisée pour réduire les doubles liaisons dans le humulène.

Substitution : Les réactions d’halogénation peuvent introduire des atomes d’halogène dans la structure du humulène.

Principaux produits :

Ozonolyse : Produit des ozonides et des intermédiaires de Criegee.

Hydrogénation : Se traduit par la formation de sesquiterpènes entièrement saturés.

Halogénation : Donne des dérivés halogénés du humulène.

4. Applications de la recherche scientifique

Le humulène a une large gamme d’applications de recherche scientifique dans divers domaines :

Chimie :

Biologie :

- Étudié pour son rôle dans les mécanismes de défense des plantes contre les ravageurs et les agents pathogènes .

Médecine :

- Présente des activités anti-inflammatoires, antimicrobiennes et antitumorales .

- Applications potentielles dans le traitement des maladies inflammatoires chroniques et du cancer .

Industrie :

Applications De Recherche Scientifique

Humulene has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

- Exhibits anti-inflammatory, antimicrobial, and antitumor activities .

- Potential applications in treating chronic inflammatory conditions and cancer .

Industry:

Comparaison Avec Des Composés Similaires

Le humulène est similaire à d’autres sesquiterpènes tels que le bêta-caryophyllène et l’isocaryophyllène . Il possède des propriétés uniques qui le distinguent de ces composés :

Bêta-caryophyllène :

- Le humulène et le bêta-caryophyllène se retrouvent dans de nombreuses plantes aromatiques et contribuent à leur parfum .

- Contrairement au humulène, le bêta-caryophyllène interagit directement avec les récepteurs endocannabinoïdes du corps .

Isocaryophyllène :

- L’isocaryophyllène est un isomère du humulène et partage une structure chimique similaire .

- Les deux composés présentent des activités anti-inflammatoires et antimicrobiennes, mais le humulène a un effet plus prononcé sur la réduction des niveaux d’IL-6 .

Liste des composés similaires :

- Bêta-caryophyllène

- Isocaryophyllène

- Farnésène

- Bisabolène

Propriétés

Numéro CAS |

6753-98-6 |

|---|---|

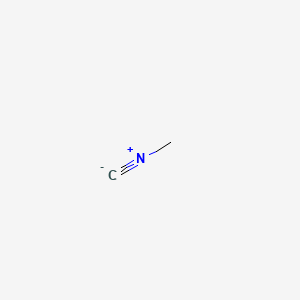

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6?,13-7+,14-10+ |

Clé InChI |

FAMPSKZZVDUYOS-YRWGZVKJSA-N |

SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

SMILES isomérique |

C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C |

SMILES canonique |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

Point d'ébullition |

99.00 to 100.00 °C. @ 3.00 mm Hg |

melting_point |

< 25 °C |

| 6753-98-6 | |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

alpha-caryophyllene alpha-humulene humulene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)

![21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B1216405.png)